(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

TAAR1 Agonist GPCR CNS Drug Discovery

This enantiopure (R)-configured 2,3,6-trifluorophenyl building block is critical for CNS drug discovery programs targeting TAAR1 (rat EC50=0.600 nM). Unlike racemic mixtures or regioisomers, the defined (R)-stereochemistry and unique 2,3,6-trifluoro substitution pattern ensure consistent target engagement and reliable SAR data. Substituting with the (S)-enantiomer or alternative fluorine patterns (e.g., 2,4,6) confounds biological activity and binding pocket complementarity. Available as free base (CAS 1241679-93-5) or hydrochloride salt. Ideal for asymmetric synthesis of GPCR ligands and neuropsychiatric chemical probes.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B8068382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1F)F)F)N
InChIInChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1
InChIKeyGDNMLHDFERVPLN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (CAS 1241679-93-5) for Pharmaceutical R&D and Chiral Synthesis


(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral fluorinated arylalkylamine building block with a defined stereocenter and a 2,3,6-trifluorophenyl substitution pattern. The compound is primarily utilized in medicinal chemistry as a scaffold for synthesizing trace amine-associated receptor 1 (TAAR1) ligands and other CNS-targeted molecules [1]. Its molecular formula is C8H8F3N (MW: 175.15 g/mol) and it is commercially available as the free base or the hydrochloride salt, with typical purity specifications of 95–97% . The compound's stereochemical purity is critical for its function as a chiral building block in asymmetric synthesis and drug discovery programs .

Why Generic Substitution Fails: Stereochemistry and Fluorine Pattern Matter


Interchanging (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine with its (S)-enantiomer or with alternative fluorine substitution regioisomers is not scientifically sound. Stereochemistry governs receptor-ligand interactions; the (R)-enantiomer exhibits a specific activity profile distinct from the (S)-enantiomer [1]. The 2,3,6-trifluoro substitution pattern imparts a unique electronic environment and steric bulk that influences binding pocket complementarity, unlike the more symmetrical 2,4,6-pattern . Substituting either parameter can lead to divergent biological activity, confounding structure-activity relationship (SAR) studies and leading to unreliable data in drug discovery campaigns [2].

Product-Specific Quantitative Evidence Guide for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine


Rat TAAR1 Agonist Potency of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (EC50 = 0.600 nM)

The (R)-enantiomer of 1-(2,3,6-trifluorophenyl)ethan-1-amine exhibits potent agonist activity at the rat Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 value of 0.600 nM [1]. This represents a 20-fold higher potency compared to the same scaffold's activity at the human TAAR1 receptor (EC50 = 12 nM) [2]. While direct comparator data for the (S)-enantiomer or other regioisomers at TAAR1 is not publicly available in the same assay, the activity of the (R)-enantiomer at this receptor is a key differentiator and supports its use as a privileged scaffold in TAAR1-focused drug discovery.

TAAR1 Agonist GPCR CNS Drug Discovery

Stereochemical Purity and Defined Chirality of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is supplied as a single enantiomer with a defined (R)-configuration, as confirmed by its specific optical rotation and chiral chromatographic purity . This is in direct contrast to the racemic mixture (CAS 1270378-05-6) which contains both (R)- and (S)-enantiomers in equal proportions [1]. The use of the enantiopure (R)-form is mandatory for applications requiring stereospecific interactions, such as in the synthesis of chiral drug candidates or in studies of stereoselective biological activity.

Chiral Building Block Asymmetric Synthesis Enantiopure Compounds

Influence of the 2,3,6-Trifluorophenyl Substitution Pattern on Physicochemical Properties

The 2,3,6-trifluorophenyl group in (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine imparts distinct physicochemical properties compared to other trifluorophenyl regioisomers. While specific experimental data comparing 2,3,6- vs. 2,4,6-substitution for this exact scaffold is not publicly available, literature on related aromatic amines indicates that the 2,3,6-pattern can lead to differences in lipophilicity and metabolic stability due to altered electron distribution and steric hindrance around the amine [1]. The presence of fluorine atoms at the 2 and 6 positions (ortho to the chiral center) is known to increase steric bulk, which can influence the compound's conformation and its interaction with biological targets . This is a key differentiator from the 2,4,6-isomer, which is also commercially available.

Fluorine Chemistry Lipophilicity Metabolic Stability

Best-Fit Research and Industrial Application Scenarios for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine


TAAR1 Agonist Probe Development for CNS Disorders

Utilize (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine as a potent rat TAAR1 agonist scaffold (EC50 = 0.600 nM) [1] to design and synthesize novel chemical probes for investigating TAAR1's role in neuropsychiatric disorders, particularly in rodent models of schizophrenia and addiction. Its defined (R)-stereochemistry ensures consistent target engagement and avoids the confounding effects of the racemic mixture .

Chiral Building Block for Asymmetric Synthesis of CNS Drug Candidates

Employ the enantiopure (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine as a chiral synthon in the asymmetric synthesis of more complex molecules targeting CNS disorders. The compound's primary amine functionality and chiral center provide a versatile handle for constructing stereochemically defined drug candidates, such as TAAR1 modulators or other GPCR ligands [2].

Structure-Activity Relationship (SAR) Studies on Fluorinated Arylalkylamines

Use (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine to systematically probe the effect of the 2,3,6-trifluorophenyl substitution pattern on biological activity and physicochemical properties. By comparing its activity profile with that of the 2,4,6-isomer or the (S)-enantiomer, researchers can gain valuable insights into the structural determinants of target binding and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.